molecular formula C23H23FN4O B11271979 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-methylphenyl)piperidine-3-carboxamide

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-methylphenyl)piperidine-3-carboxamide

Cat. No.: B11271979
M. Wt: 390.5 g/mol
InChI Key: UCAKFFPDEAHOEV-UHFFFAOYSA-N
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Description

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-methylphenyl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of pyridazine derivatives. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-methylphenyl)piperidine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyridazine ring, introduction of the fluorophenyl group, and subsequent coupling with the piperidine and carboxamide moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-methylphenyl)piperidine-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: It has been investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.

    Medicine: It shows promise as a therapeutic agent for treating various diseases, including cancer, inflammation, and neurological disorders.

    Industry: It can be used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-methylphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-methylphenyl)piperidine-3-carboxamide can be compared with other pyridazine derivatives, such as:

Properties

Molecular Formula

C23H23FN4O

Molecular Weight

390.5 g/mol

IUPAC Name

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-methylphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C23H23FN4O/c1-16-4-10-20(11-5-16)25-23(29)18-3-2-14-28(15-18)22-13-12-21(26-27-22)17-6-8-19(24)9-7-17/h4-13,18H,2-3,14-15H2,1H3,(H,25,29)

InChI Key

UCAKFFPDEAHOEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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